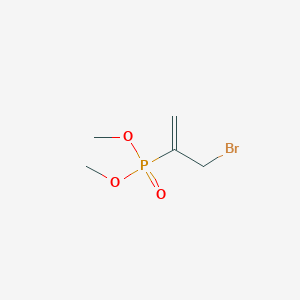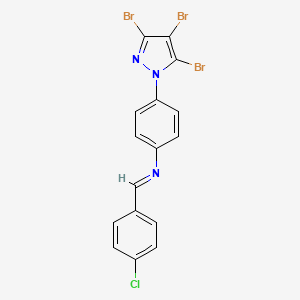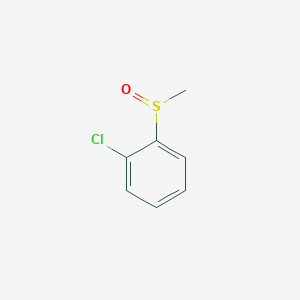![molecular formula C12H8BrNO2S B1622390 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 955-52-2](/img/structure/B1622390.png)
2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid
Descripción general
Descripción
“2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 955-52-2 . It has a molecular weight of 310.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "2-[(4-bromophenyl)sulfanyl]nicotinic acid" . The InChI code for this compound is "1S/C12H8BrNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)" .
Physical And Chemical Properties Analysis
The compound is stored at room temperature and is available in powder form .
Aplicaciones Científicas De Investigación
Environmental Persistence and Bioaccumulation
Research by Conder et al. (2008) critically reviews the bioaccumulation potential of Perfluorinated Carboxylic Acids (PFCAs), highlighting the environmental persistence and complex bioaccumulation behaviors of such compounds. This could be relevant when considering the environmental fate and potential bioaccumulation concerns for structurally complex compounds like "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Coordination Chemistry
Boča, Jameson, and Linert (2011) review the chemistry and properties of bis-benzimidazole and bis-benzthiazole compounds, which might share some structural or functional similarities with "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid," especially in terms of potential applications in coordination chemistry or as ligands in metal complexes (Boča, Jameson, & Linert, 2011).
Microbial Degradation
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the complexity of degrading environmentally persistent compounds. Insights from this review could inform understanding of the biodegradability or environmental impact of structurally complex compounds like "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (Liu & Avendaño, 2013).
Antimicrobial and Anticancer Potential
Research into various cinnamic acid derivatives has revealed their potential as antimicrobial and anticancer agents. This suggests that compounds with specific functional groups, such as carboxylic acids, might exhibit significant biological activity. These findings may provide a basis for investigating the biological activities of "2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid" (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJCWLQSIOCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366647 | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955-52-2 | |
| Record name | 2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene](/img/structure/B1622308.png)


![2,5-Dichloro[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B1622317.png)

![[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate](/img/structure/B1622319.png)


![2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B1622323.png)



